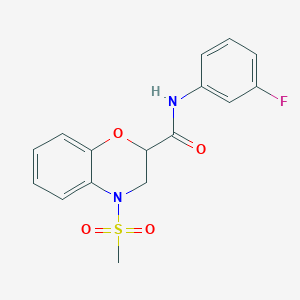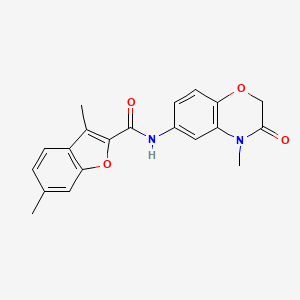
1-(4-Chlorophenoxy)-3-(4-ethylphenoxy)propan-2-ol
Übersicht
Beschreibung
1-(4-Chlorophenoxy)-3-(4-ethylphenoxy)propan-2-ol is a useful research compound. Its molecular formula is C17H19ClO3 and its molecular weight is 306.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol is 306.1022722 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Resolution of Phenoxy Propanols
Research has shown that compounds like 2-(4-chlorophenoxy)-1-propanol, which share structural similarities with 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol, can be resolved with moderate to good enantioselectivity using the enantioselective acylation. This process is mediated by lipase from Achromobacter sp. and can be significant for synthesizing enantiomerically pure compounds for various applications, highlighting the importance of enzymatic methods in producing specific isomers of chemical compounds (Miyazawa et al., 2001).
Bioremediation and Environmental Applications
The laccase enzyme from Fusarium incarnatum UC-14 has shown potential in bioremediation, specifically in the degradation of environmental pollutants such as Bisphenol A. This process involves the enzymatic breakdown of hydrophobic phenols, enhancing their biodegradability. While not directly related to 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol, this research underscores the broader application of enzymatic and microbial processes in mitigating environmental pollutants (Chhaya & Gupte, 2013).
Polymer Science and Material Engineering
Polymer science research has explored the incorporation of various phenoxy and propanol derivatives into polymers, revealing their potential to improve material properties. For instance, studies on polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units demonstrate how the structural modification of polymers can lead to materials with desirable thermal, optical, and electrochemical properties. These findings suggest that derivatives of 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol could similarly be utilized to engineer polymers with specific characteristics (Tapia et al., 2010).
Antioxidant Activities
Studies on compounds extracted from propolis collected in Anhui, China, have shown significant antioxidant activities. While not directly studying 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol, the research on phenolic compounds and their derivatives illustrates the potential for these chemicals to contribute to antioxidant capacities. This could indicate a broader scope of application for phenoxy-propanol derivatives in areas such as natural antioxidant sources (Yang et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-ethylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-13-3-7-16(8-4-13)20-11-15(19)12-21-17-9-5-14(18)6-10-17/h3-10,15,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFAEPPCKODLPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4507449.png)
![1-(2,6-dichlorophenyl)-N-[2-(1-methyl-4-piperidinyl)ethyl]methanesulfonamide](/img/structure/B4507468.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4507476.png)


![4-[4-(3-chlorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide](/img/structure/B4507488.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B4507494.png)
![3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4507512.png)
![methyl {3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B4507520.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4507521.png)
